Optical Rotation: (R)-(-)-2-Hexanol vs. Racemic 2-Hexanol
The specific optical rotation of (R)-(-)-2-Hexanol is a direct, quantitative measure of its enantiomeric purity and identity. Commercial (R)-(-)-2-Hexanol exhibits a specific rotation of [α]²⁴/D −11° (neat) . In contrast, racemic 2-hexanol, which is an equimolar mixture of (R)- and (S)-enantiomers, exhibits no net optical rotation (0°) [1]. This difference is not merely qualitative; it provides a quantitative benchmark for verifying the absence of racemic contamination in purchased materials.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]²⁴/D −11° (neat) |
| Comparator Or Baseline | Racemic 2-hexanol: 0° |
| Quantified Difference | Absolute difference of 11°; represents 100% enantiomeric excess |
| Conditions | Neat, 24 °C, D-line of sodium |
Why This Matters
This optical rotation value serves as a critical quality control parameter for confirming enantiomeric purity upon receipt, ensuring that the compound meets the specifications required for chiral applications.
- [1] PubChem. 2-Hexanol. PubChem CID 12297. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12297 View Source
